Benzenesulfonamide, N-3-butenyl-2-nitro-
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Description
Benzenesulfonamide, N-3-butenyl-2-nitro- is a chemical compound with the molecular formula C10H12N2O4S . It belongs to the class of organic compounds known as benzenesulfonamides .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives has been reported in several studies . These studies describe the synthesis of new aryl thiazolone–benzenesulfonamides and their carbonic anhydrase IX inhibitory effect . Another study reported a green, facile, and tunable pair electrochemical process for the synthesis of new benzenesulfonamide derivatives .Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives has been studied using gas electron diffraction (GED) and quantum chemical methods . The calculations predict the presence of two stable conformers with the NH2 group eclipsing or staggering the SO2 group .Chemical Reactions Analysis
The chemical reactions of benzenesulfonamide derivatives have been studied, particularly in the context of their anticancer activity . These studies have shown that these compounds can inhibit the interaction of CXCR4 with CXCL12, which plays a critical role in cancer metastasis .Safety And Hazards
Future Directions
The future directions in the research of benzenesulfonamide derivatives are likely to focus on their potential as anticancer agents . The selective inhibition of carbonic anhydrase IX, which is overexpressed in many solid tumors, is a promising target for the development of novel antiproliferative agents .
properties
IUPAC Name |
N-but-3-enyl-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c1-2-3-8-11-17(15,16)10-7-5-4-6-9(10)12(13)14/h2,4-7,11H,1,3,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLIADDDXREADH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30464459 |
Source
|
Record name | Benzenesulfonamide, N-3-butenyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30464459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonamide, N-3-butenyl-2-nitro- | |
CAS RN |
90870-33-0 |
Source
|
Record name | Benzenesulfonamide, N-3-butenyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30464459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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